1-[(3-Fluorophenyl)sulfonyl]piperazine hydrochloride
Overview
Description
1-[(3-Fluorophenyl)sulfonyl]piperazine hydrochloride is a chemical compound with the molecular formula C10H14ClFN2O2S and a molecular weight of 280.75 g/mol . It is commonly used in scientific research, particularly in the fields of chemistry and biology. The compound is known for its unique structure, which includes a piperazine ring substituted with a 3-fluorophenylsulfonyl group.
Preparation Methods
The synthesis of 1-[(3-Fluorophenyl)sulfonyl]piperazine hydrochloride typically involves the reaction of 3-fluorobenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified and converted to its hydrochloride salt form .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-[(3-Fluorophenyl)sulfonyl]piperazine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(3-Fluorophenyl)sulfonyl]piperazine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in biochemical assays and as a reference standard in analytical chemistry. It is also studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used as a drug.
Mechanism of Action
The mechanism of action of 1-[(3-Fluorophenyl)sulfonyl]piperazine hydrochloride is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s structure suggests that it may bind to certain receptors or enzymes, modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-[(3-Fluorophenyl)sulfonyl]piperazine hydrochloride can be compared with other similar compounds, such as:
1-(3-Fluorophenyl)piperazine hydrochloride: This compound lacks the sulfonyl group, which may result in different chemical and biological properties.
1-(4-Fluorophenyl)sulfonyl]piperazine hydrochloride: The position of the fluorine atom on the phenyl ring can influence the compound’s reactivity and interactions with other molecules.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-fluorophenyl)sulfonylpiperazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O2S.ClH/c11-9-2-1-3-10(8-9)16(14,15)13-6-4-12-5-7-13;/h1-3,8,12H,4-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHXMWGJPMEVHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=CC(=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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